

Spectroscopic Comparison Guide: Characterization of C₁₂H₁₁NO₂ Isomers and Analogues

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Compound of Interest

Compound Name: 4-Benzyloxy-2-(1H)-pyridone

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This guide provides a detailed spectroscopic comparison of Carbaryl, an isomer of C₁₂H₁₁NO₂, with two structurally related amide compounds: N-(p-tolyl)acetamide and 4-methoxy-N-phenylbenzamide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive reference for the identification and characterization of these molecules using various spectroscopic techniques. All data presented is supported by experimental findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Carbaryl and the selected alternative compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Protons	-CH3	-NH	Other	Solvent
Carbaryl	7.27-7.96 (m, 7H)	2.86-3.05 (d, 3H)	~4.97 (br s, 1H)	-	CDCl3
N-(p-tolyl)acetamide	7.09-7.35 (m, 4H)	2.32 (s, 3H, Ar-CH3), 2.15 (s, 3H, COCH3)	~7.91 (br s, 1H)	-	CDCl3
4-methoxy-N-phenylbenzamide	6.96-7.88 (m, 9H)	-	~8.07 (s, 1H)	3.87 (s, 3H, -OCH3)	CDCl3

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Carbons	C=O	-CH ₃	Other	Solvent
Carbaryl	117.79, 120.96, 125.13, 125.18, 125.89, 125.96, 127.12, 127.58, 134.26, 146.43	154.92	27.73	-	CDCl ₃ [1]
N-(p-tolyl)acetamide	120.6, 127.2, 129.7, 134.0, 135.2	169.6	20.9 (Ar-CH ₃), 24.5 (COCH ₃)	-	CDCl ₃
4-methoxy-N-phenylbenzamide	114.3, 120.3, 124.4, 129.0, 129.1, 131.9, 138.1, 157.0, 162.9	165.6	-	55.5 (-OCH ₃)	CDCl ₃

Table 3: Infrared (IR) Absorption Data (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C-O Stretch	Aromatic C-H Stretch	Aromatic C=C Stretch
Carbaryl	~3300	~1747[2]	~1250	~3050	~1600, ~1580
N-(p-tolyl)acetamide	~3300	~1660	-	~3030	~1600, ~1520
4-methoxy-N-phenylbenzamide	~3320	~1650	~1240	~3060	~1600, ~1520

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments	Ionization Method
Carbaryl	201	144, 116, 115[1]	EI
N-(p-tolyl)acetamide	149	107, 92, 77	EI
4-methoxy-N-phenylbenzamide	227	135, 105, 92, 77	EI

Table 5: UV-Visible Spectroscopic Data

Compound	λ_{max} (nm)	Solvent
Carbaryl	~278[3]	Water
N-(p-tolyl)acetamide	~242	Ethanol
4-methoxy-N-phenylbenzamide	~270	Ethanol

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is utilized.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

¹H NMR Data Acquisition:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

^{13}C NMR Data Acquisition:

- Switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters include a $30\text{-}45^\circ$ pulse angle, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis of non-protonated carbons, and a larger number of scans due to the lower natural abundance of ^{13}C .[\[4\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[\[5\]](#)[\[6\]](#)

Sample Preparation (KBr Pellet Method):

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment or a pure KBr pellet.
- Place the sample pellet in the spectrometer's beam path and acquire the sample spectrum.
- The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules.[3][7]

Sample Preparation: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile enough to be vaporized in the ion source.

Data Acquisition (Electron Ionization - EI):

- The sample is vaporized and introduced into the ion source under high vacuum.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]
- The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly in conjugated systems.

Instrumentation: A UV-Vis spectrophotometer is used.

Sample Preparation:

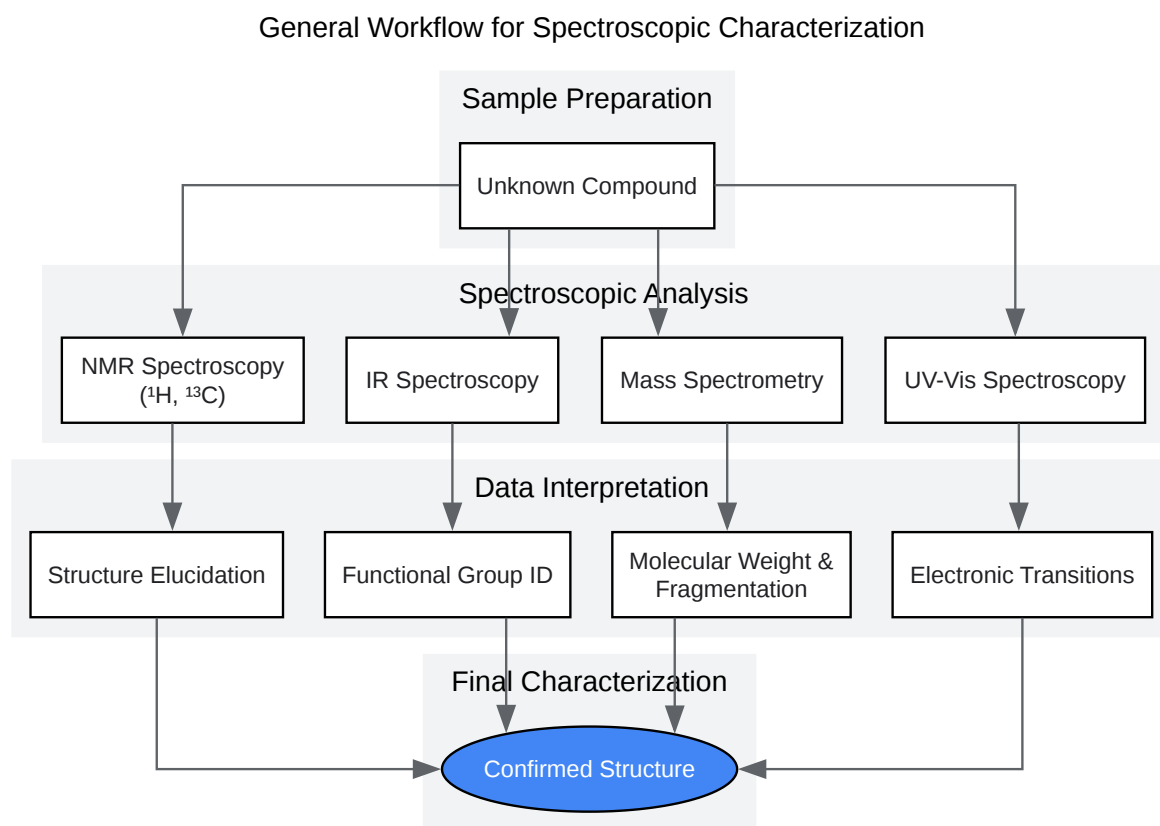
- Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- Use a quartz cuvette for measurements in the UV region, as glass absorbs UV radiation.[9]

Data Acquisition:

- Record a baseline spectrum using a cuvette filled with the pure solvent.
- Fill the cuvette with the sample solution and place it in the spectrophotometer.
- Scan a range of wavelengths (e.g., 200-400 nm for aromatic compounds) to obtain the absorbance spectrum.
- The wavelength of maximum absorbance (λ_{max}) is recorded.

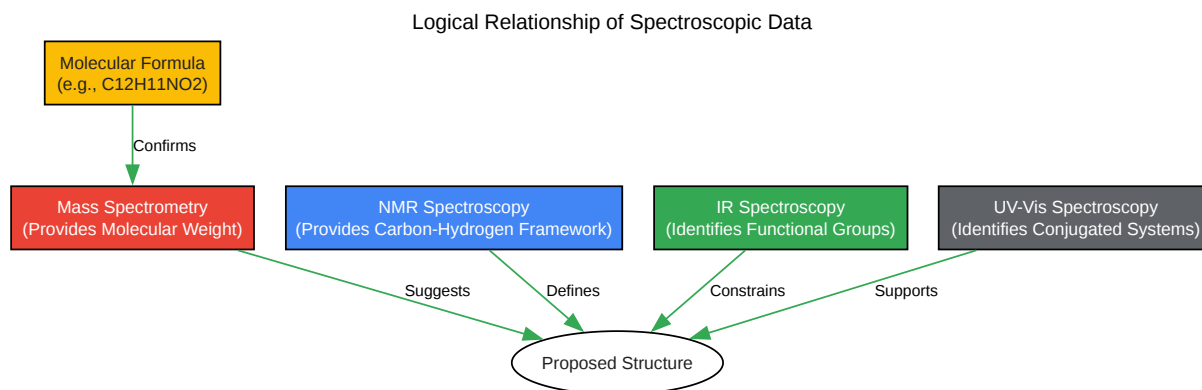
Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship between the different analytical techniques.



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Caption: A general workflow for the spectroscopic characterization of an unknown organic compound.



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Caption: The logical interplay of different spectroscopic techniques in structure elucidation.

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